molecular formula C9H12N2 B2780776 1,2,3,4-Tetrahydroisoquinolin-6-amine CAS No. 72299-67-3

1,2,3,4-Tetrahydroisoquinolin-6-amine

Cat. No. B2780776
CAS RN: 72299-67-3
M. Wt: 148.209
InChI Key: SAAFIVJVSQVSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinolin-6-amine (THIQ) is an aromatic heterocyclic compound, which has a wide range of applications in medicinal chemistry. It is an important intermediate in the synthesis of many biologically active compounds, such as analgesics and anti-inflammatory drugs. THIQ is also used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants, anxiolytics, and antidepressants. THIQ has been studied extensively in the past few decades, and its structure has been characterized using several spectroscopic techniques.

Scientific Research Applications

Medicinal Chemistry

THIQ is an important structural motif of various natural products and therapeutic lead compounds . It forms an important class in isoquinoline alkaloids, a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biological Activities and SAR Studies

THIQ analogs have shown potent biological activity. The structural-activity relationship (SAR) of these analogs and their mechanism of action have been studied extensively . This has led to the development of novel THIQ analogs with potent biological activity .

Precursors for Alkaloids

C(1)-substituted derivatives of THIQ have been synthesized as they can act as precursors for various alkaloids displaying multifarious biological activities . These derivatives have been synthesized using various multicomponent reactions .

Antineuroinflammatory Agents

N-benzyl THIQs are known to function as antineuroinflammatory agents . This makes them valuable in the research and treatment of neurodegenerative disorders .

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This makes them useful in the synthesis of a wide range of biologically active compounds .

Synthetic Strategies

Various synthetic strategies have been used for constructing the core scaffold of THIQ . For example, the reaction first described by Pictet and Spengler in 1911 involved phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAFIVJVSQVSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-6-amine

Synthesis routes and methods

Procedure details

6-Amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester (0.345 g, 1.39 mmol) was treated with Trifluoroacetic Acid (0.418 mL, 5.42 mmol) in Methylene chloride (3.00 mL). Partial conversion after 3 h, added additional 1 ml TFA and allowed to stir at rt for 16 h. Complete conversion to more polar peak on LCMS. Reaction mixture was concentrated to an orange film which was used without purification in the next reaction.
Quantity
0.345 g
Type
reactant
Reaction Step One
Quantity
0.418 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

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